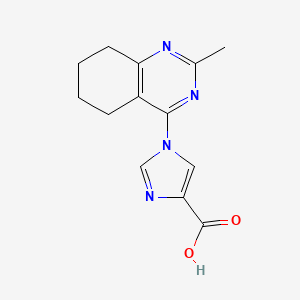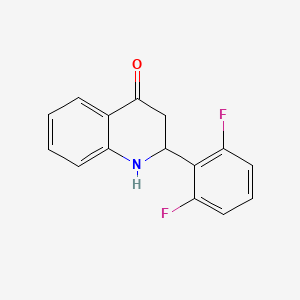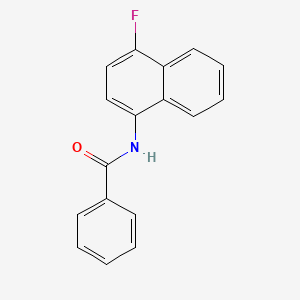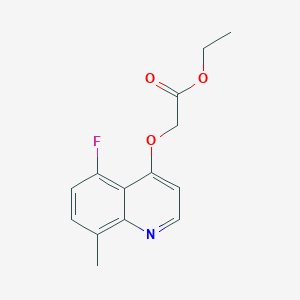
Coumarin, 6-chloro-3-(4-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 6-chloro-3-(4-pyridyl)- is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives typically involves the use of various organic reactions. One common method for synthesizing coumarin, 6-chloro-3-(4-pyridyl)- involves the reaction of 6-chlorocoumarin with 4-pyridylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of coumarin derivatives often involves large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being applied in the industrial synthesis of coumarin derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Coumarin, 6-chloro-3-(4-pyridyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrocoumarin derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can have enhanced biological activities and improved chemical properties .
Wissenschaftliche Forschungsanwendungen
Coumarin, 6-chloro-3-(4-pyridyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging.
Wirkmechanismus
The mechanism of action of coumarin, 6-chloro-3-(4-pyridyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors through hydrophobic interactions, hydrogen bonding, and π-stacking. This binding can inhibit the activity of enzymes involved in disease processes, such as cancer cell proliferation. The compound’s ability to act as a fluorescent probe is due to its unique photophysical properties, which allow it to emit light upon excitation with ultraviolet light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Arylcoumarins: These compounds have similar biological activities and are used in the development of new drugs and materials.
Coumarin-fused-coumarins: These compounds have enhanced photophysical properties and are used in various industrial applications.
Uniqueness
The combination of these functional groups allows for the development of new derivatives with improved biological and chemical properties .
Eigenschaften
CAS-Nummer |
840-32-4 |
|---|---|
Molekularformel |
C14H8ClNO2 |
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
6-chloro-3-pyridin-4-ylchromen-2-one |
InChI |
InChI=1S/C14H8ClNO2/c15-11-1-2-13-10(7-11)8-12(14(17)18-13)9-3-5-16-6-4-9/h1-8H |
InChI-Schlüssel |
JRWFNWPQMYOVSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857001.png)









![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)
